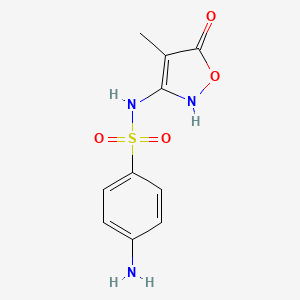
4-Amino-N-(4-methyl-5-oxo-2,5-dihydro-1,2-oxazol-3-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-(5-hydroxy-4-methylisoxazol-3-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their antibacterial properties. This compound is structurally characterized by the presence of an amino group, a hydroxy group, and a methylisoxazole ring attached to a benzenesulfonamide moiety. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(5-hydroxy-4-methylisoxazol-3-yl)benzenesulfonamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving hydroxylamine and an appropriate alkyne or nitrile oxide precursor.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.
Introduction of Functional Groups: The amino and hydroxy groups are introduced through selective functionalization reactions, such as nitration followed by reduction for the amino group and hydroxylation for the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Amino-N-(5-hydroxy-4-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
4-Amino-N-(5-hydroxy-4-methylisoxazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Amino-N-(5-hydroxy-4-methylisoxazol-3-yl)benzenesulfonamide involves the inhibition of bacterial enzymes, particularly those involved in folic acid synthesis. The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar structure but different substituents on the isoxazole ring.
Sulfadiazine: Contains a pyrimidine ring instead of an isoxazole ring.
Sulfisoxazole: Similar structure with a different substitution pattern on the benzene ring.
Uniqueness
4-Amino-N-(5-hydroxy-4-methylisoxazol-3-yl)benzenesulfonamide is unique due to the presence of both a hydroxy group and a methylisoxazole ring, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.
特性
CAS番号 |
96109-00-1 |
|---|---|
分子式 |
C10H11N3O4S |
分子量 |
269.28 g/mol |
IUPAC名 |
4-amino-N-(4-methyl-5-oxo-2H-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O4S/c1-6-9(12-17-10(6)14)13-18(15,16)8-4-2-7(11)3-5-8/h2-5,12-13H,11H2,1H3 |
InChIキー |
GQVUGEYKYFREDG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NOC1=O)NS(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


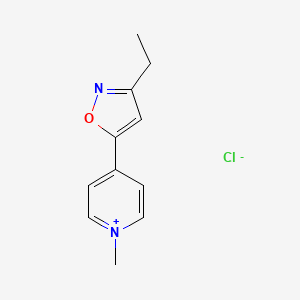
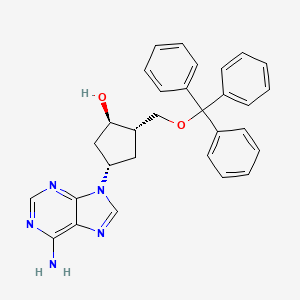
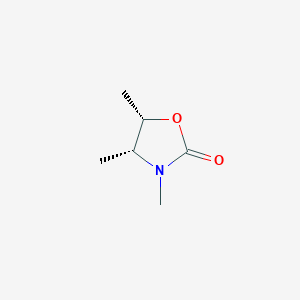
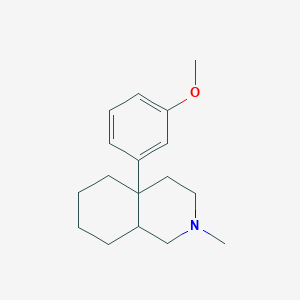
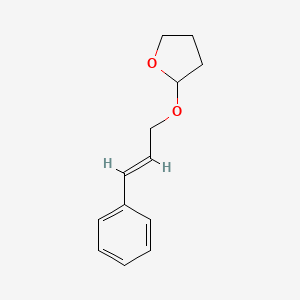
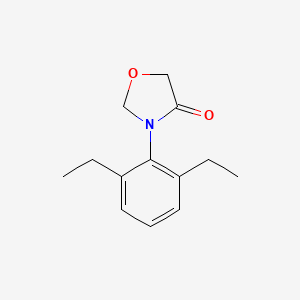
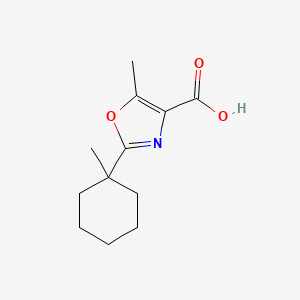
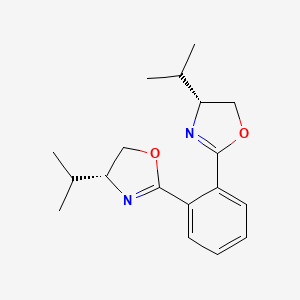
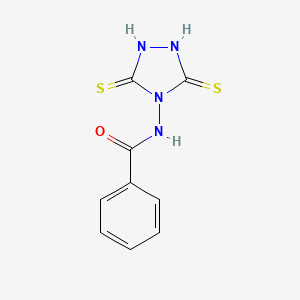
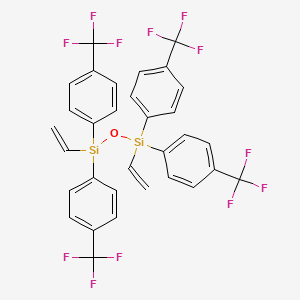
![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
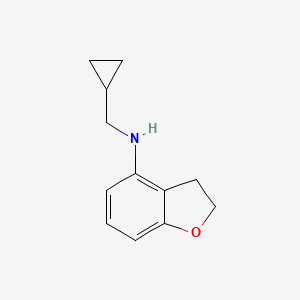
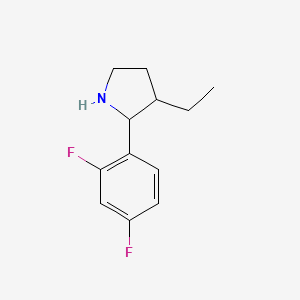
![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
